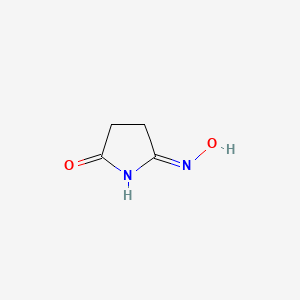

Succinimide, monooxime

Description

Evolution of Succinimide (B58015) Chemistry in Synthetic Methodologies

The succinimide ring, a five-membered cyclic imide, is a privileged scaffold in organic and medicinal chemistry. researchgate.netwikipedia.org Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.net The synthetic versatility of the succinimide core stems from the reactivity of its carbonyl groups and the acidic nature of the N-H bond, allowing for a variety of chemical modifications. researchgate.net Over the years, synthetic methodologies have evolved from simple thermal decomposition of ammonium (B1175870) succinate (B1194679) to more sophisticated and atom-economical approaches, such as the manganese-pincer-complex-catalyzed dehydrogenative coupling of diols and amines. wikipedia.orgmdpi.com The development of reactions like the NHC-catalyzed Stetter reaction to form succinimide derivatives further highlights the ongoing innovation in accessing these valuable compounds. glentham.com

Significance of Oxime Functionality in Contemporary Organic Synthesis and Coordination Chemistry

The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis, prized for its versatile reactivity. youtube.com Oximes serve as key intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines, nitriles, and various heterocycles. at.ua The advent of "click chemistry" has further elevated the status of oximes, with oxime ligation reactions—the formation of an oxime from an aldehyde or ketone and a hydroxylamine (B1172632)—being recognized for their high efficiency and bio-orthogonality. nih.govresearchgate.net In coordination chemistry, oximes and their deprotonated forms (oximates) are celebrated for their ability to act as versatile ligands, forming stable complexes with a wide variety of metal ions. wikipedia.org The coordination can occur through the nitrogen or oxygen atoms, leading to diverse structural motifs and applications in catalysis and materials science. wikipedia.orgnih.gov

Rationale for Investigating Succinimide, Monooxime as a Distinct Chemical Entity

While N-hydroxysuccinimide is the more stable tautomer, the conceptual framework of a succinimide-monooxime hybrid is intriguing. The close proximity of the imide and oxime functionalities within a single, relatively rigid scaffold suggests the potential for unique intramolecular interactions and novel reactivity. The investigation of this chemical entity, primarily through its stable N-hydroxysuccinimide form, is driven by its pivotal role in bioconjugation and peptide synthesis. N-hydroxysuccinimide esters (NHS esters) are widely used as activating agents for carboxylic acids, facilitating the formation of stable amide bonds with primary amines under mild conditions. rsc.org This reactivity is fundamental to processes like protein labeling and immobilization.

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic inquiry into N-hydroxysuccinimide (as the accessible form of the this compound scaffold) revolves around its synthesis, reactivity, and application as a coupling agent. Key research objectives include:

The development of efficient and environmentally benign synthetic routes to N-hydroxysuccinimide.

The detailed characterization of its physical and spectroscopic properties.

The exploration of its reactivity, particularly in the formation of activated esters and its behavior in the presence of nucleophiles.

The investigation of its coordination chemistry and the properties of the resulting metal complexes.

Detailed Research Findings

Synthesis of N-Hydroxysuccinimide

The classical and most common synthesis of N-hydroxysuccinimide involves the reaction of succinic anhydride (B1165640) with hydroxylamine or its hydrochloride salt. rsc.org This reaction is typically carried out by heating the reactants. More recent methods have explored the use of solid base catalysts, such as Amberlyst A21, for the reaction of succinic acid directly with hydroxylammonium chloride, offering a more environmentally friendly and recyclable catalytic system.

Physical and Spectroscopic Data

N-hydroxysuccinimide is a white, odorless solid with a melting point in the range of 95-98 °C. nih.gov Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₃ | nih.gov |

| Molar Mass | 115.09 g/mol | nih.gov |

| Melting Point | 95-98 °C | nih.gov |

| pKa | 6.0 | nih.gov |

| ¹H NMR (DMSO-d₆, ppm) | δ 10.7 (s, 1H, OH), 2.6 (s, 4H, CH₂) | |

| ¹³C NMR (DMSO-d₆, ppm) | δ 172.1 (C=O), 25.8 (CH₂) | |

| IR (KBr, cm⁻¹) | 3350 (O-H), 1780, 1740 (C=O) |

Note: NMR and IR data are typical values and may vary slightly depending on the solvent and experimental conditions.

Reactivity and Applications

The primary application of N-hydroxysuccinimide is in the activation of carboxylic acids. In the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N-hydroxysuccinimide reacts with a carboxylic acid to form a stable NHS ester. rsc.org These activated esters are susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. rsc.org This reaction is a cornerstone of peptide synthesis and bioconjugation chemistry, enabling the labeling of proteins and other biomolecules.

The succinimide ring itself can undergo reactions. For instance, treatment with bromine and a strong base can lead to a Hofmann-type degradation, ultimately yielding β-alanine. researchgate.net The nucleophilic reactivity of the succinimide anion has also been studied, providing insights into its solvation and reaction kinetics.

Coordination Chemistry

While the coordination chemistry of "this compound" as a single entity is not extensively documented, the coordination behavior of both succinimide and oximes as separate ligands is well-established. Succinimide can coordinate to metal centers through the nitrogen atom of the imide or through one of the carbonyl oxygen atoms. nih.gov For example, palladium complexes with bridging succinimidato ligands have been synthesized and shown to be active catalysts in cross-coupling reactions. nih.gov The deprotonated form of N-hydroxysuccinimide can also act as a ligand, as demonstrated in a homoleptic silver(III) complex stabilized by four succinimidate ligands. The oxime functionality is a versatile coordinating group, and a vast number of metal complexes with oxime ligands have been prepared and characterized, showing applications in catalysis and materials science. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

6158-14-1 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(5E)-5-hydroxyiminopyrrolidin-2-one |

InChI |

InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |

InChI Key |

JGBHARRDIYSHKE-UHFFFAOYSA-N |

Isomeric SMILES |

C\1CC(=O)N/C1=N/O |

Canonical SMILES |

C1CC(=O)NC1=NO |

Origin of Product |

United States |

Synthetic Strategies for Succinimide, Monooxime and Its Advanced Derivatives

Classical and Modern Synthetic Routes to the Succinimide (B58015) Core

The construction of the pyrrolidine-2,5-dione, or succinimide, ring is a well-established area of organic synthesis. Various strategies have been developed, ranging from traditional condensation reactions to more contemporary catalytic and energy-efficient methods.

Condensation Reactions for Cyclic Imide Formation

The most traditional and widely employed method for synthesizing the succinimide core involves the condensation reaction between succinic acid or its anhydride (B1165640) with ammonia (B1221849) or a primary amine.

A classic example is the preparation of unsubstituted succinimide through the thermal decomposition of ammonium (B1175870) succinate (B1194679). wikipedia.org In a typical procedure, succinic acid is treated with aqueous ammonia to form ammonium succinate, which upon heating, dehydrates and cyclizes to yield succinimide. nih.govprepchem.comorgsyn.orgchemicalbook.com This method is straightforward and effective for producing the parent succinimide.

For the synthesis of N-substituted succinimides, succinic anhydride is a more common starting material. The reaction with a primary amine initially forms a succinamic acid intermediate, which is then cyclized to the corresponding imide, often with the aid of a dehydrating agent or by heating. mdpi.com A simple and environmentally friendly approach involves heating a mixture of succinic acid and a primary amine in water at 100 °C, which proceeds without the need for a catalyst or organic solvent. researchgate.net

A variety of N-arylsuccinimides can be prepared by reacting succinic anhydride with different anilines. mdpi.com The general scheme for this condensation reaction is presented below:

Dehydrogenative Coupling Approaches

More recently, atom-economical and environmentally benign methods have been developed for the synthesis of cyclic imides. One such approach is the acceptorless dehydrogenative coupling of diols and amines, which produces hydrogen gas as the only byproduct.

A notable example utilizes a manganese pincer complex as a catalyst for the reaction between a diol and an amine. organic-chemistry.orgst-andrews.ac.ukacs.org This method avoids the use of stoichiometric activating agents and generates a valuable co-product. The reaction is believed to proceed through the initial dehydrogenation of the diol to a lactone intermediate, which then reacts with the amine, followed by a second dehydrogenation step to form the imide ring. This manganese-catalyzed approach has also been applied to the selective hydrogenation of cyclic imides back to the corresponding diols and amines, demonstrating the reversibility and potential for hydrogen storage applications. rsc.orgepa.gov

Lewis Acid Catalyzed Syntheses

Lewis acids can effectively catalyze the formation of imides from their corresponding anhydrides and amines, often under milder conditions and with improved efficiency compared to thermal methods. A solvent-free procedure has been developed using tantalum pentachloride (TaCl₅) supported on silica (B1680970) gel as a Lewis acid catalyst. organic-chemistry.org The high oxophilicity of TaCl₅ facilitates the dehydration step, while the silica gel support can act as a water scavenger. This method is particularly effective when combined with microwave irradiation, leading to rapid and high-yielding syntheses of various N-alkyl and N-aryl imides, including succinimides. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of succinimide derivatives is no exception.

One prominent example is the microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride and aniline (B41778). nih.govnih.gov This solvent-free reaction can be completed in a matter of minutes in a domestic microwave oven, offering a significant improvement over traditional methods that require several hours of heating. nih.govnih.gov The microwave energy efficiently promotes the cyclization of the intermediate amidoacid.

Furthermore, a novel microwave-assisted synthesis of unsubstituted cyclic imides, including succinimide, has been developed using hydroxylamine (B1172632) hydrochloride as the nitrogen source in the presence of a base catalyst like 4-N,N-dimethylamino-pyridine (DMAP). nih.govmdpi.org This method provides high yields of the desired imides in a very short reaction time.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference(s) |

| Condensation | Succinic acid and ammonia/amine | Thermal decomposition or heating in water | Simple, traditional, green (with water) | wikipedia.orgnih.govprepchem.comorgsyn.orgchemicalbook.commdpi.comresearchgate.net |

| Dehydrogenative Coupling | Diol and amine | Manganese pincer catalyst, heat | Atom-economical, environmentally friendly | organic-chemistry.orgst-andrews.ac.ukacs.orgrsc.orgepa.gov |

| Lewis Acid Catalysis | Anhydride and amine | TaCl₅-silica gel, microwave irradiation | Solvent-free, rapid, high yields | organic-chemistry.org |

| Microwave-Assisted | Anhydride and amine/hydroxylamine | Microwave irradiation | Rapid reaction times, high efficiency | nih.govnih.govnih.govmdpi.org |

Regioselective Oxime Formation Methodologies

The introduction of an oxime functional group (C=N-OH) onto the succinimide core presents a synthetic challenge, primarily concerning the regioselectivity of the reaction. The two carbonyl groups of the succinimide ring are chemically similar, and controlling the reaction to achieve mono-oximation at a specific position requires careful selection of reagents and conditions.

Oximation of Carbonyl Precursors

The direct synthesis of "Succinimide, monooxime," where one of the carbonyl groups is converted to an oxime, is not a widely documented procedure. The primary challenge lies in preventing the competing reaction at the imide nitrogen and avoiding ring-opening of the succinimide structure.

The reaction of N-substituted succinimides with hydroxylamine has been shown to result in the opening of the imide ring to form N-hydroxybutaneamide derivatives (hydroxamic acids), particularly when the pKa of the initial amine used for the imide synthesis is lower than that of hydroxylamine. mdpi.combeilstein-archives.org This highlights the nucleophilic nature of hydroxylamine and its tendency to attack the carbonyl carbon, leading to cleavage of the cyclic imide.

However, the synthesis of related compounds suggests that oximation of the succinimide ring is feasible under specific conditions. For instance, the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones has been reported, which are isomers of the target monooxime where the hydroxyl group is on the nitrogen atom. nih.gov

More directly relevant is the reported synthesis of a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) from a 3-pyrroline-2-one (B142641) derivative. jst-ud.vn While this is not a direct oximation of a succinimide, it demonstrates the formation of a dione (B5365651) structure within a pyrrolidine (B122466) ring, which could be a precursor for selective oximation. The synthesis of 3,4-dihydroxypyrrolidine-2,5-dione derivatives has also been described, further indicating the possibility of functionalizing the succinimide ring at the carbon atoms. nih.gov

To achieve the regioselective formation of a monooxime, one could envision a strategy involving the use of a protecting group on one of the carbonyls, followed by oximation of the unprotected carbonyl and subsequent deprotection. Alternatively, the use of specific oximation reagents or catalysts that can differentiate between the two carbonyl groups based on subtle electronic or steric differences could be explored. The use of reagents like O-(trimethylsilyl)hydroxylamine might offer different reactivity profiles compared to hydroxylamine hydrochloride. sigmaaldrich.com

The successful synthesis of a compound named 3-(hydroxyimino)pyrrolidine-2,5-dione would represent the successful mono-oximation of the succinimide core. While a direct and high-yielding synthesis from unsubstituted succinimide remains to be widely reported, the existing literature on related structures provides a foundation for future research in this area.

Alternative Synthetic Pathways to Oxime Moieties

While the classical condensation of a carbonyl compound with hydroxylamine is a primary route to oximes, several alternative strategies offer unique advantages for accessing diverse oxime structures. These methods can involve different starting materials or reaction mechanisms, expanding the toolkit for synthetic chemists.

One notable alternative involves the conversion of corresponding quinone methide derivatives through the addition of hydroxylamine. mdpi.com This approach has become increasingly common for transforming a keto group into an oxime. mdpi.com Another significant pathway is the photochemical single-electron transfer (SET) to an oxime ester, which leads to the formation of a radical anion that subsequently fragments into an iminyl radical. nsf.gov Similarly, thermal methods like microwave irradiation can induce N–O bond fragmentation, particularly for O-phenyloximes which possess a relatively low bond dissociation energy. nsf.gov

Transition metal-catalyzed reactions also present a powerful alternative. nsf.gov Metals such as iron, nickel, copper, and silver can facilitate SET to form a radical anion from an oxime ester, which then fragments. nsf.gov An alternative to the free-radical pathway is an insertion mechanism involving metals like rhodium, cobalt, or palladium, where the metal coordinates to the oxime, leading to fragmentation via oxidative insertion. nsf.gov Furthermore, the oxidative cyclization of unsaturated oximes has been developed as a method to produce functionalized isoxazolines, which are valuable heterocyclic compounds. nih.gov

Green chemistry principles have also driven the development of new pathways. The use of natural acids, such as those found in vitis lanata, mangifera indica aqueous extract, and citrus limetta fruit juice, can serve as effective catalysts. ijprajournal.com For instance, a range of aldehydes and ketones have been oximated using hydroxylamine hydrochloride with oxalic acid as a catalyst in acetonitrile (B52724), achieving excellent yields. ijprajournal.com Additionally, solvent-free grinding of carbonyl compounds with hydroxylamine hydrochloride and sodium hydroxide (B78521) has been shown to produce oximes in near-quantitative yields, highlighting a practical and environmentally friendly alternative. ijprajournal.com

Integrated Synthetic Methodologies for this compound

The synthesis of this compound and its derivatives can be achieved through integrated strategies that combine multiple reaction steps, enhancing efficiency and allowing for the direct construction of complex molecules.

One-pot methodologies, which conduct multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and reduced waste. An economical and practical one-pot method for synthesizing a wide range of N-substituted succinimide derivatives has been demonstrated using cheap and readily available reagents under mild conditions. ijcps.org For example, N-substituted succinimides can be synthesized from succinic anhydride and various amines in a one-pot reaction using polyphosphate ester (PPE) as a mild cyclodehydration reagent in chloroform. beilstein-archives.org This approach is notable for its simplicity, as the product can often be isolated by simple washing without the need for further purification. beilstein-archives.org

Sequential syntheses, where reagents are added in a specific order, are also crucial. A chemoenzymatic cascade has been developed that begins with the synthesis of an aldehyde from a carboxylic acid, followed by chemical in situ oxime formation, and a final enzymatic dehydration step to yield a nitrile. nih.gov While this specific cascade produces a nitrile, it demonstrates a sequential process where an oxime is a key intermediate. nih.gov In one sequential approach, bioreduction and oxime formation were performed over 4 hours, after which a second set of cells containing the dehydratase enzyme were added to complete the reaction over 24 hours. nih.gov

The following table summarizes a selection of one-pot synthetic approaches for related succinimide structures.

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Product | Yield (%) | Ref |

| Succinic anhydride | Aromatic/Aliphatic Amines | Zinc, Acetic Acid | Acetic Acid | N-substituted succinimides | High | ijcps.org |

| Succinic anhydride | Aniline Derivatives | Polyphosphate ester (PPE) | Chloroform | N-substituted succinimides | - | beilstein-archives.org |

| Phenylacetic acid | Hydroxylamine | Carboxylic acid reductase (CAR), Aldoxime dehydratase (Oxd) | n-Heptane/Aqueous | Phenylacetonitrile (via oxime) | ~46% (4.6 mM) | nih.gov |

The succinimide and oxime moieties both offer opportunities for functionalization and derivatization, allowing for the modification of the parent structure to create advanced derivatives with tailored properties. The oxime group is particularly versatile; its hydrogen atom can be substituted by reacting with sulfonyl or phosphoryl chlorides in the presence of a base like triethylamine. mdpi.com The oxime can also undergo oxidation to form nitro compounds or reduction to yield amines. mdpi.com

The succinimide ring itself is a key building block for creating derivatives. nih.gov One common strategy is the Michael addition of various ketones to N-aryl maleimides to synthesize succinimide derivatives. nih.gov For instance, the reaction of cyclohexanone (B45756) with N-(4-bromo)phenylmaleimide produces the corresponding succinimide derivative in good yield. nih.gov

Another advanced strategy involves the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. researchgate.net This reaction between aromatic aldehydes and N-substituted itaconimides affords valuable succinimide derivatives that contain 1,4 and 1,5 dicarbonyl scaffolds. researchgate.net This method demonstrates the power of organocatalysis to construct complex succinimide structures from simple precursors. researchgate.net

The table below showcases examples of derivatization reactions.

| Substrate | Reagent | Reaction Type | Product | Ref |

| 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Sulfonyl/Phosphoryl chlorides | Substitution at Oxime Oxygen | O-substituted oxime | mdpi.com |

| N-aryl maleimides | Ketones (e.g., Cyclohexanone) | Michael Addition | Substituted Succinimide | nih.gov |

| N-substituted Itaconimides | Aromatic Aldehydes | NHC-catalyzed Stetter Reaction | Succinimide with 1,4/1,5 dicarbonyl scaffold | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green chemistry because it often avoids the use of toxic and expensive metals. nih.gov This approach has been successfully applied to the synthesis of succinimide derivatives. A notable example is the use of N-heterocyclic carbenes (NHCs) to catalyze the Stetter reaction between N-substituted itaconimides and aromatic aldehydes. researchgate.net This reaction is operationally simple and effectively produces complex succinimide derivatives in good to excellent yields. researchgate.net The NHC catalyst functions by transforming the aldehyde into an acyl anion equivalent, which then reacts with the itaconimide Michael acceptor. researchgate.net

The development of novel organocatalysts continues to expand the possibilities for asymmetric synthesis. nih.gov For example, diaminomethylenemalononitrile (DMM) organocatalysts have proven effective for stereoselective reactions, and novel catalysts with squaramide-sulfonamide motifs have been designed for direct vinylogous aldol (B89426) reactions. nih.gov While not yet applied specifically to this compound, these advanced organocatalytic systems represent a promising frontier for its chiral and functional derivatization. nih.govresearchgate.net The study of reaction mechanisms using techniques like NMR spectroscopy is also crucial for optimizing these organocatalytic processes, allowing for the detection of transient intermediates like enamines and iminium ions that are key to catalyst function. uni-regensburg.de

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. dergipark.org.trrsc.org Significant progress has been made in developing solvent-free and aqueous reaction conditions for the synthesis of both oximes and succinimides.

An extremely simple and green method for synthesizing N-substituted succinimides involves reacting succinic acid with primary amines in hot water (100 °C) without any catalyst. researchgate.net This procedure avoids organic solvents entirely and produces a wide variety of succinimide derivatives in high yields. researchgate.net For oxime synthesis, a solvent-free "grindstone chemistry" approach has been reported, where reactants are simply ground together, offering a rapid, efficient, and clean method. ijprajournal.comdergipark.org.tr

Microwave-assisted synthesis is another powerful technique for conducting solvent-free reactions. dergipark.org.tr It often leads to dramatically increased reaction rates, shorter reaction times, and higher yields. dergipark.org.trdergipark.org.tr For instance, a Lewis acid-catalyzed procedure for preparing imides from anhydrides uses TaCl5-silica gel as a catalyst under solvent-free microwave irradiation. organic-chemistry.org These solvent-free protocols not only prevent pollution by eliminating solvent waste but also simplify experimental procedures and can lead to cost-effective and scalable syntheses. rsc.orgresearchgate.net

The following table highlights green synthetic methods for succinimides and oximes.

| Reaction Type | Reactants | Conditions | Benefit | Ref |

| Succinimide Synthesis | Succinic acid, Primary amines | Hot water (100 °C), no catalyst | Aqueous media, catalyst-free | researchgate.net |

| Oxime Synthesis | Aldehydes/Ketones, Hydroxylamine HCl | Grinding, no solvent | Solvent-free, rapid | ijprajournal.comdergipark.org.tr |

| Imide Synthesis | Anhydrides, Amines | TaCl5-silica gel, Microwave irradiation | Solvent-free, fast | organic-chemistry.org |

Atom Economy and Environmental Benignity in Synthetic Design

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for fine chemicals, including this compound and its derivatives. Central to this is the concept of atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. wikipedia.org This approach moves beyond traditional yield calculations to provide a more holistic view of a reaction's efficiency and environmental impact. rsc.org

In the context of synthesizing the core structures of this compound, several strategies have been developed that align with the goals of high atom economy and environmental benignity. For the succinimide moiety, traditional syntheses often involve reagents and conditions that are not environmentally friendly. However, modern approaches are focusing on greener alternatives. For instance, the use of a manganese pincer complex as a catalyst for the dehydrogenative coupling of diols and amines to form cyclic imides represents a highly atom-economical process where hydrogen gas is the only byproduct. organic-chemistry.org Another approach involves a Lewis acid-catalyzed, solvent-free procedure for preparing imides from their corresponding anhydrides using microwave irradiation, which can reduce reaction times and energy consumption. organic-chemistry.org

The synthesis of the oxime group has also been a focus of green chemistry research. Traditional methods for oximation can generate significant waste. researchgate.net Environmentally benign methods are being explored, such as the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. nih.gov For the synthesis of N-hydroxysuccinimide, a precursor to this compound, a method utilizing the solid base catalyst Amberlyst A21 has been reported. This catalyst is recyclable and has been shown to be effective for the reaction of succinic acid with hydroxylammonium chloride. researchgate.net

The choice of solvents is another critical factor in the environmental impact of a synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. Research has demonstrated the successful synthesis of N-substituted succinimides in environmentally friendly solvents like acetic acid, and even in water, which is considered the most benign solvent. nih.gov

By focusing on catalytic processes, utilizing safer solvents, and designing reactions that maximize the incorporation of starting materials into the final product, the synthesis of this compound and its derivatives can be made significantly more sustainable.

Patent Landscape Analysis of Synthetic Routes to Related Oxime- and Succinimide-Containing Structures

An analysis of the patent landscape reveals significant research and development in the synthesis of succinimide and oxime-containing compounds, driven by their diverse applications, particularly in the pharmaceutical and industrial chemical sectors.

Succinimide Derivatives:

A considerable number of patents focus on the synthesis of novel succinimide derivatives with a wide range of biological activities. For instance, patents have been granted for succinimide derivatives intended for use as anti-anxiety drugs google.com, detailing processes for their preparation. These often involve the reaction of a substituted succinimide with a piperazine (B1678402) derivative. Another area of focus is in the development of lubricating oil additives. Patents describe processes for producing polyalkenyl succinimides, which act as dispersants in lubricating oils. justia.comgoogleapis.com These patents often emphasize improved processes that result in higher yields and lower viscosity of the final product. justia.com European patents also describe the preparation of succinimide derivatives for use as anti-anxiety and anti-allergic drugs, with detailed synthetic schemes provided. google.comgoogle.com

The patented synthetic routes for succinimides often involve the reaction of a succinic anhydride with a primary amine or a related nitrogen-containing compound. For example, a process for preparing N-phenyl succinimide has been patented. google.com Variations in the reaction conditions, such as the use of different solvents and catalysts, are often the subject of these patents, aiming to improve efficiency and yield.

Oxime-Containing Structures:

The synthesis of oximes is also a well-patented area of chemical technology. Patents in this field often aim to improve the efficiency and purity of the final oxime product. One patent describes a process for producing high-purity ketoximes in high yield by reacting a ketone with hydroxylamine in the presence of a tin-containing compound, which is effective even at a pH of 6 or higher. google.com Another patent details a process for preparing oximes by reacting a hydroxylamine salt solution with a carbonyl compound in the presence of a buffering agent, with the goal of reducing the formation of salt byproducts. google.com

More recent patent applications focus on green synthesis methods. For example, a patent has been filed for a green synthesis method for preparing nitroalkanes by the oxidation of oximes. patsnap.com Another recent international patent application describes a method for synthesizing an oxime containing an imidazole (B134444) group. wipo.int

The following table provides a summary of selected patents related to the synthesis of succinimide and oxime-containing compounds:

Interactive Data Table: Selected Patents in Succinimide and Oxime Synthesis

| Patent Number | Title | Key Innovation/Focus | Assignee/Applicant |

| US4843078A | Succinimide derivatives, and their production and use | Synthesis of succinimide derivatives as anti-anxiety drugs. google.com | Dainippon Pharmaceutical Co., Ltd. |

| EP0419270A1 | Succinimide derivatives and processes for their preparation | Modified succinimides as lubricating oil dispersant additives. epo.org | BP Chemicals (Additives) Limited |

| US3808275A | Process for producing oximes | Use of a tin-containing compound to produce high-purity ketoximes. google.com | Not specified |

| EP0082402A2 | Succinimide derivates and process for preparation thereof | Novel succinimide derivatives and their preparation. google.com | Sumitomo Chemical Company, Limited |

| US3429920A | Preparation of oxime | Process for preparing oximes with reduced salt byproduct formation. google.com | Stamicarbon |

| WO2023117838A1 | Method for synthesizing an oxime comprising an imidazole group | Synthesis of oximes with imidazole groups and their conversion to nitrile oxides. wipo.int | Not specified |

| CN103804269A | Preparation method of succinimide | Preparation of succinimide from pyroglutamic acid or its salt. google.com | Not specified |

Mechanistic Investigations of Succinimide, Monooxime Reactivity

Reaction Pathways and Intermediates

The chemical behavior of succinimide (B58015), monooxime is governed by the interplay of its cyclic imide structure and the reactive oxime group. Understanding the pathways and transient species involved in its reactions is crucial for predicting its stability and reactivity.

Nucleophilic Attack and Cyclization Mechanisms

The carbonyl groups of the succinimide ring are electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction can initiate several transformative pathways. In the context of peptides, the side chain of an asparagine residue can undergo an intramolecular nucleophilic attack to form a succinimide intermediate. This process is often a key step in the non-enzymatic deamidation of proteins.

The mechanism involves the nitrogen atom of the peptide bond following the asparagine residue acting as an internal nucleophile. It attacks one of the carbonyl carbons of the newly formed succinimide ring. This can lead to the formation of a transient tetrahedral intermediate which can then collapse, resulting in either the regeneration of the original peptide linkage or the formation of an isoaspartyl linkage, where the peptide backbone is rerouted through the side chain carboxyl group.

External nucleophiles can also attack the succinimide ring. For instance, hydroxylamine (B1172632) can react with N-substituted succinimides, leading to the opening of the imide ring and the formation of hydroxamic acids mdpi.com. This reaction proceeds via nucleophilic addition to one of the carbonyl groups, followed by ring cleavage mdpi.com.

Ring-Opening and Hydrolysis Mechanisms

The succinimide ring is prone to hydrolysis, a reaction that involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons. This leads to the opening of the ring and the formation of a succinamic acid derivative. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Under neutral or basic conditions, the reaction typically proceeds through a succinimide intermediate. The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond in the ring and the formation of the ring-opened product. In contrast, under strongly acidic conditions (below pH 5), direct hydrolysis of the amide can occur without the formation of a succinimide intermediate acs.org.

The stability of the succinimide ring is a significant factor in the stability of molecules in which it is a part, such as in antibody-drug conjugates (ADCs) where a drug is linked to an antibody via a succinimide-containing linker. The ring-opening hydrolysis can alter the stability and therapeutic activity of such conjugates nih.gov. The hydrolysis process can be influenced by the local chemical environment, including the presence of neighboring functional groups that can catalyze the reaction.

Tautomerization Equilibria

The monooxime group of the title compound can exist in equilibrium with its tautomeric forms. The most relevant equilibrium for an oxime is the nitroso-oxime tautomerism patsnap.com. In this equilibrium, a hydrogen atom migrates from the oxygen of the oxime to the adjacent carbon or nitrogen atom, with a corresponding shift of the double bond.

Generally, the oxime tautomer is significantly more stable than the corresponding nitroso form. This stability can be attributed to the relative strengths of the bonds involved. The C=N double bond in the oxime is stronger than the N=O double bond in the nitroso tautomer, a consequence of the greater electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen.

Another possible tautomeric form is the nitrone, which can be involved in certain nucleophilic addition reactions of oximes rsc.orgmdpi.com. While typically less stable than the oxime, the nitrone tautomer can be more reactive in specific contexts, such as cycloaddition reactions mdpi.com. The position of these equilibria can be influenced by factors such as solvent polarity and the electronic nature of substituents on the molecule. In some cases, different diastereomers (E/Z isomers) of the oxime can also exist in equilibrium rsc.org.

Kinetics and Thermodynamics of Transformation

The rates and energetic favorability of the reactions of succinimide, monooxime are critical for understanding its behavior in chemical and biological systems. Kinetic studies, particularly those examining the influence of pH and molecular structure, provide valuable insights into the reaction mechanisms.

pH-Rate Profiles and Rate-Determining Steps

The rates of reactions involving succinimide derivatives, especially hydrolysis, are often highly sensitive to pH. A pH-rate profile, which is a plot of the observed reaction rate constant versus pH, can reveal crucial information about the reaction mechanism. For the hydrolysis of succinimides, the profile often shows distinct regions corresponding to acid-catalyzed, neutral (water-mediated), and base-catalyzed reactions researchgate.net.

At low pH, the reaction rate may increase as the pH decreases, indicating specific acid catalysis where a protonated substrate is more reactive. In the neutral pH range, the rate may be relatively constant, corresponding to nucleophilic attack by water. As the pH increases into the basic range, the rate typically increases significantly due to the much higher nucleophilicity of the hydroxide ion compared to water researchgate.net.

The shape of the pH-rate profile can help identify the rate-determining step of the reaction. For example, a change in the slope of the profile can indicate a change in the rate-limiting step or the ionization state of a key functional group. By analyzing these profiles, kinetically relevant pKa values can be determined, which correspond to the ionization of groups involved in the catalytic process or the substrate itself researchgate.net.

Influence of Substituents on Reaction Kinetics

The rate of reactions involving the succinimide ring can be significantly influenced by the nature and position of substituents on the ring or on adjacent parts of the molecule. Electron-withdrawing substituents attached to the nitrogen atom of the succinimide ring can greatly accelerate the rate of ring-opening hydrolysis prolynxinc.com. This is because these groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis. The steric bulk of substituents can also play a role, potentially hindering the approach of a nucleophile to the reaction center.

In the context of antibody-drug conjugates, the design of the linker connecting the drug to the antibody is critical. The inclusion of certain functional groups in the linker, such as basic amines or specific carbon chain lengths, can be used to modulate the rate of succinimide hydrolysis nih.gov. This allows for the fine-tuning of the stability of the conjugate, ensuring that the drug remains attached to the antibody in circulation but can be released at the target site. The table below illustrates the effect of different linker substitutions on the extent of succinimide hydrolysis over time.

| Substituent Group | Time (hours) | Hydrolysis (%) | Reference |

|---|---|---|---|

| Short Carbon Chain (1 carbon) | 24 | 100 | nih.gov |

| Medium Carbon Chain (2 carbons) | 24 | 48 | nih.gov |

| Long Carbon Chain (5 carbons) | 24 | 10 | nih.gov |

| N-aminoethyl group | - | Substantial acceleration | nih.gov |

This data clearly demonstrates that even subtle changes in the molecular structure can have a profound impact on the kinetics of succinimide ring hydrolysis nih.gov.

Radical and Photochemical Reaction Mechanisms

The N–O bond in N-hydroxysuccinimide is relatively weak, making it a precursor to highly reactive radical species upon activation by heat, light, or chemical initiators. These radicals are key intermediates in a range of synthetic applications.

While the term "imidoyl radical" (R-C•=N-R') is specific, the radical chemistry originating from N-hydroxysuccinimide predominantly involves the formation of the succinimide-N-oxyl radical ((CH₂CO)₂N-O•). This nitrogen-centered radical is the primary reactive species generated from NHS in radical pathways. The formation of this N-oxyl radical occurs through the homolytic cleavage of the O-H bond, a process that can be initiated by various means, including reaction with metal oxidants or other radical species.

Once formed, the succinimide-N-oxyl radical is a potent hydrogen atom transfer (HAT) agent. In a notable metal-free, cross-dehydrogenative coupling (CDC) reaction, NHS can be activated by an oxidant like ammonium (B1175870) persulfate (APS). This generates a nitrogen-centered radical cation which then acts as an efficient HAT mediator, capable of abstracting a hydrogen atom from substrates such as ethers to form α-oxy radicals rsc.org. These substrate radicals can then engage in further reactions, like nucleophilic addition to protonated heteroarenes, to form C-C bonds rsc.orgrsc.org. A plausible mechanism for this process is outlined below rsc.org:

Initiation : The oxidant (e.g., APS) reacts with NHS to form the succinimide-N-oxyl radical cation.

Hydrogen Atom Transfer (HAT) : The N-oxyl radical cation abstracts a Cα-hydrogen from a substrate (e.g., tetrahydrofuran), generating a substrate-centered radical.

Coupling : The substrate radical adds to an acceptor molecule (e.g., a protonated isoquinoline).

Oxidation/Deprotonation : The resulting radical intermediate is oxidized and deprotonated to yield the final cross-coupled product.

It is important to distinguish the N-oxyl radical from imidoyl radicals. Imidoyl radicals are typically generated from different precursors, such as the reaction of secondary amides with phosgene to form an imidoyl chloride, followed by radical initiation, or through the addition of radicals to isonitriles scirp.orgresearchgate.net. Photochemical pathways can also produce imidoyl radicals, for example, through the homolysis of azo compounds derived from imidoyl iodides scirp.org. While NHS itself is not a direct precursor to imidoyl radicals, its activated derivatives, N-hydroxysuccinimide esters, are well-known precursors for generating alkyl radicals through photoinduced or reductive decarboxylation, a process mechanistically analogous to the well-studied reactivity of N-hydroxyphthalimide (NHPI) esters beilstein-journals.org.

N-hydroxysuccinimide is an effective organocatalyst for aerobic autoxidation reactions, similar to its widely studied analog, N-hydroxyphthalimide (NHPI) researchgate.netresearchgate.net. The key to this catalysis is the in situ generation of the succinimide-N-oxyl radical, which initiates a radical chain reaction involving molecular oxygen.

The general mechanism for NHS-catalyzed autoxidation of a hydrocarbon substrate (R-H) proceeds as follows:

Initiation : The NHS catalyst is oxidized to the succinimide-N-oxyl radical (NHS-O•) by a co-catalyst (often a transition metal salt like a Co(II) species) or another initiator researchgate.net.

Propagation :

The NHS-O• radical abstracts a hydrogen atom from the substrate (R-H) to form a substrate alkyl radical (R•) and regenerate NHS.

The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

The peroxyl radical (ROO•) can then abstract a hydrogen atom from another substrate molecule (R-H) to form a hydroperoxide (ROOH) and another alkyl radical (R•), thus propagating the chain. Alternatively, it can abstract a hydrogen from the regenerated NHS to form ROOH and the NHS-O• radical, continuing the catalytic cycle.

Termination : The radical chain is terminated by the combination of any two radical species.

This catalytic cycle allows for the conversion of hydrocarbons into valuable oxygenated products such as alcohols, ketones, and carboxylic acids under relatively mild conditions. For instance, in the presence of a Co(II) catalyst, NHS can facilitate the aerobic oxidation of tertiary benzylamines to produce aromatic aldehydes in high yields researchgate.net. The selectivity of these reactions can sometimes be higher with NHS compared to NHPI, albeit occasionally requiring longer reaction times researchgate.net.

| Substrate Type | Oxidant | Co-catalyst/Additive | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Benzylamines | O₂ | Co(II) | Aromatic Aldehydes | researchgate.net |

| Sulfides | H₂O₂ | None (Metal-free) | Sulfoxides/Sulfones | researchgate.net |

| Primary Alcohols/Aldehydes | IBX | None | Carboxylic Acids | researchgate.netresearchgate.net |

| Cumene | O₂ | KMnO₄ | Cumene Hydroperoxide | researchgate.net |

Catalytic Mechanisms Involving this compound

Beyond radical chain reactions, N-hydroxysuccinimide serves as a versatile catalyst in its own right (organocatalysis) and as a crucial ligand or directing group in metal-catalyzed transformations.

As an organocatalyst, N-hydroxysuccinimide facilitates reactions through mechanisms that often involve its ability to act as a nucleophile, an activator, or a HAT mediator. As discussed previously, NHS can mediate cross-dehydrogenative coupling reactions under metal-free conditions by generating a nitrogen-centered radical cation that promotes hydrogen abstraction rsc.orgrsc.org.

Furthermore, NHS has been identified as an effective nucleophilic additive that accelerates the Passerini multi-component reaction researchgate.net. This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. The accelerating effect of NHS is attributed to its ability to participate in the reaction pathway, likely by forming a more reactive intermediate that speeds up the key bond-forming steps.

NHS also plays a dual role in the oxidation of primary alcohols and aldehydes to form active esters using hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) researchgate.netresearchgate.net. In this process, NHS not only acts as the esterification partner but also as an activator of the oxidant, facilitating the conversion under mild conditions researchgate.net.

In metal-catalyzed reactions, the succinimide monooxime moiety can act as a directing group or ligand, coordinating to a transition metal and guiding its reactivity to a specific site on a substrate. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry, enabling high levels of regioselectivity snnu.edu.cnnih.govnih.gov.

The oxygen and/or nitrogen atoms of the hydroxysuccinimide group can coordinate to a metal center (e.g., Pd, Rh, Cu), forming a stable metallacyclic intermediate. This places the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle nih.gov.

Examples of NHS involvement in metal-catalyzed reactions include:

Copper-Catalyzed N-Arylation : NHS can serve as an effective ligand in copper-catalyzed coupling reactions. For instance, a system using CuI as the catalyst, NHS as the ligand, and a base like MeONa has been developed for the N-arylation of various nitrogen-containing heterocycles with aryl halides researchgate.net. The NHS ligand facilitates the catalytic cycle, which typically involves oxidative addition, coordination, and reductive elimination steps.

Copper-Catalyzed Amidation : Amides can be synthesized directly from aldehydes in a copper-catalyzed process that proceeds via the formation of an N-hydroxysuccinimide ester intermediate researchgate.net. The metal catalyst promotes the oxidative coupling of the aldehyde with NHS to form the active ester, which then readily reacts with an amine to yield the final amide product.

| Reaction Type | Metal Catalyst | Role of NHS | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| N-Arylation of Heterocycles | CuI | Ligand | Facilitates oxidative addition/reductive elimination cycle. | researchgate.net |

| Oxidative Amidation of Aldehydes | Copper | Activating Reagent | Forms an activated NHS-ester intermediate for subsequent amination. | researchgate.net |

| C-H Functionalization | Pd(II), Rh(III), Ru(II) | Directing Group (in related amide structures) | Forms a metallacyclic intermediate to ensure regioselectivity. | nih.gov |

A comprehensive review of scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound "this compound," also known by its systematic name, 3-hydroxyimino-pyrrolidine-2,5-dione. Consequently, it is not possible to generate a detailed article that strictly adheres to the requested outline focusing exclusively on this particular ligand.

Extensive searches have yielded information on related but chemically distinct compounds, such as succinimide, N-hydroxysuccinimide, and various other oxime-containing ligands. For instance, theoretical studies have explored the coordination of succinimide and N-hydroxysuccinimide, indicating that in its neutral form, coordination is likely to occur through an imide oxygen atom. journalirjpac.com Upon deprotonation, the coordination behavior of these related molecules changes, with the succinimide anion favoring coordination through the nitrogen atom, while the deprotonated N-hydroxysuccinimide can act as a bidentate ligand, forming a chelate via an imide oxygen and the hydroxyl group's oxygen. journalirjpac.com

The broader field of coordination chemistry has also seen investigations into various oxime-containing ligands, which can be ambidentate, coordinating through either their nitrogen or oxygen atoms, or both. nih.govresearchgate.net The coordination behavior of these ligands is influenced by factors such as the specific metal ion and the presence of other ligands in the coordination sphere. nih.gov

Similarly, the coordination chemistry of the succinimide anion with various metals, including palladium and silver, has been a subject of study, highlighting its potential for monodentate N-coordination or bidentate N,O or N,N coordination. researchgate.netnih.gov However, this body of research does not directly address the specific structural and electronic features of "this compound" as a ligand.

The synthesis and characterization of transition metal complexes are well-documented for a wide array of ligands, including those with some structural similarities to "this compound." researchgate.netnih.gov These studies provide insights into the electronic properties and geometries of the resulting complexes. However, without specific experimental or theoretical data for "this compound," any discussion of its transition metal complexes would be purely speculative and fall outside the strict constraints of the requested topic.

Table of Compound Names

| Trivial Name | Systematic Name |

| This compound | 3-hydroxyimino-pyrrolidine-2,5-dione |

| Succinimide | Pyrrolidine-2,5-dione |

| N-hydroxysuccinimide | 1-hydroxypyrrolidine-2,5-dione |

Coordination Chemistry of Succinimide, Monooxime As a Ligand

Synthesis and Characterization of Metal Complexes

Role of Ligand in Modulating Redox Potentials

The ability of a ligand to modulate the redox potential of a metal center is a cornerstone of designing catalysts for specific redox reactions. The redox potential of a metal complex is fundamentally influenced by the electronic properties of its ligands. Ligands can tune the electron density at the metal center through a combination of sigma (σ) donation and pi (π) acceptance or donation. Electron-donating ligands increase the electron density on the- metal, making it easier to oxidize (less positive redox potential), while electron-withdrawing ligands decrease the electron density, making the metal harder to oxidize (more positive redox potential). acs.orgdiva-portal.org

Succinimide (B58015), monooxime, as a ligand, presents a unique combination of functional groups that can influence the redox potential of a coordinated metal center. The succinimide moiety, with its two carbonyl groups adjacent to the nitrogen atom, is generally considered electron-withdrawing. This property would tend to decrease the electron density on a coordinated metal, thereby making the metal center more electrophilic and increasing its reduction potential. researchgate.net Conversely, the oxime group (-C=N-OH) can exhibit more complex behavior. The nitrogen atom of the oxime has a lone pair of electrons that can be donated to the metal center (σ-donation). nih.gov The oxygen atom also possesses lone pairs and its protonation state can significantly alter the electronic landscape.

In metal-oxime complexes, modifications to the ligand structure have been shown to systematically alter the M(II/I) reduction potentials. acs.org For instance, computational studies on cobalt, nickel, and iron diimine-dioxime complexes have demonstrated that ligand modifications and protonation events can shift these potentials. acs.org This suggests that the acidity of the oxime proton in succinimide, monooxime could be a critical factor. Deprotonation of the oxime would create an oximato ligand, which is a stronger electron donor and would be expected to lower the redox potential of the metal center.

The interplay between the electron-withdrawing succinimide ring and the potentially electron-donating oximato form of the oxime group allows for fine-tuning of the metal's redox properties. This dual electronic nature makes this compound a potentially "non-innocent" ligand, where the ligand itself can participate in redox processes, not just the metal center. slideshare.net This can be particularly useful in catalysis, as the ligand can act as an electron reservoir, facilitating multi-electron transformations that might be challenging for the metal alone.

The following table illustrates the effect of ligand substitution on the reduction potentials of Co(III) complexes, demonstrating the principle of how ligand electronics modulate metal redox properties. While not specific to this compound, it provides a clear example of this fundamental concept.

| Complex | Reduction Potential (V vs. Fc+/Fc) | Ligand Electronic Effect |

| Co(III) Complex with Electron-Donating Ligand | -0.90 | Easier to reduce Co(III) |

| Co(III) Complex with Neutral Ligand | -0.83 | Intermediate |

| Co(III) Complex with Electron-Withdrawing Ligand | -0.77 | Harder to reduce Co(III) |

This table is a conceptual representation based on data for Co(III) complexes with varying thiosemicarbazone ligands. acs.org

Applications in Catalysis

The unique structural and electronic features of this compound and its derivatives make them promising candidates for use in catalysis, both as ligands for metal complexes and as organocatalysts themselves. The presence of both an imide and an oxime functionality within a single molecule allows for diverse coordination modes and the potential for bifunctional activation of substrates. Succinimide itself has been reported as a green and efficient organocatalyst for certain organic transformations. chemrxiv.org When incorporated into a metal complex, the this compound ligand can influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst.

Asymmetric Catalysis with Chiral Succinimide-Oxime Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral succinimide moieties are found in a wide array of biologically active compounds, making their enantioselective synthesis a significant goal. acs.orgchemrxiv.org While direct applications of chiral this compound as a ligand in asymmetric catalysis are not extensively documented, the principles of asymmetric induction and the successful use of related chiral structures provide a strong foundation for their potential.

A key strategy for generating chiral succinimides is the asymmetric hydrogenation of maleimide (B117702) derivatives. For instance, rhodium complexes bearing chiral phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimides, affording chiral succinimides with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). acs.orgchemrxiv.org This demonstrates that a chiral environment around a metal center can effectively control the stereochemical outcome of a reaction on a succinimide precursor.

Similarly, chiral oxime-based ligands and catalysts have been developed for various enantioselective transformations. For example, chiral BINOL-derived phosphoric acids have been used to catalyze the dynamic kinetic resolution of α-substituted cyclohexanones to produce chiral oxime ethers with high enantioselectivity. researchgate.net Furthermore, iridium catalysts with chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the asymmetric hydrogenation of oximes, a challenging reaction, without cleaving the N-O bond. youtube.com

The combination of a chiral succinimide backbone with an oxime coordinating group in a single ligand is a promising, albeit underexplored, strategy for asymmetric catalysis. The rigidity of the succinimide ring could provide a well-defined chiral scaffold, while the oxime group would serve as a coordination site for a metal. The stereochemical information embedded in the chiral succinimide-oxime ligand could then be relayed to the metal center, creating a chiral pocket that would favor the formation of one enantiomer of the product over the other. acs.org

The following table summarizes the results of a Rh-catalyzed asymmetric transfer hydrogenation to produce chiral succinimide derivatives, illustrating the high degree of stereocontrol achievable.

| Substrate | Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| 3-hydroxy-4-phenyl-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 97 | 99 | 98:2 |

| 3-hydroxy-4-(4-chlorophenyl)-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 96 | 99 | 97:3 |

| 3-hydroxy-4-(2-naphthyl)-maleimide | Rh/(S,S)-TsDPEN | syn-succinimide | 95 | 99 | 98:2 |

| 3-hydroxy-4-methyl-maleimide | Rh/(R,R)-TsDPEN | anti-succinimide | 98 | 98 | >99:1 |

Data adapted from a study on the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. acs.org

Metal-Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. researchgate.netacs.org This synergistic interaction can lead to enhanced reactivity and selectivity, enabling transformations that are difficult to achieve with traditional catalysts where the ligand is merely a spectator. researchgate.net A this compound ligand is well-equipped with functionalities that could participate in MLC.

There are several modes of MLC, including:

Lewis Acid/Base Interactions: The ligand can act as a Lewis base to deprotonate a substrate or as a Lewis acid to activate it. The oxime group (-N-OH) and the imide nitrogen (-NH-) in this compound can act as proton donors or acceptors. For example, in a hydrogenation reaction, the NH group of the ligand could deliver a proton to the substrate while the metal delivers a hydride, as seen in some Noyori-type catalysts. acs.org

Aromatization/Dearomatization: Some ligands can undergo reversible aromatization and dearomatization, which provides a driving force for substrate activation. While not directly applicable to the saturated succinimide ring, this principle highlights how ligand transformations can be coupled to catalytic cycles.

Redox Non-Innocence: The ligand can act as an electron reservoir, accepting or donating electrons during the catalytic cycle. nih.govslideshare.net This allows the metal to maintain a more stable oxidation state while the ligand handles the redox changes. The oxime functionality, and potentially the imide group under certain conditions, could exhibit such redox activity, facilitating multi-electron processes. nih.gov

For a hypothetical catalytic cycle involving a metal complex of this compound, one could envision a scenario where the substrate coordinates to the metal center. Subsequently, the acidic N-H proton of the succinimide moiety or the O-H proton of the oxime could be transferred to the substrate, activating it for further reaction. Alternatively, the oxime group could be deprotonated to its oximato form, which would make the ligand a stronger electron donor and potentially participate in a redox cycle with the metal. This bifunctional nature, where the ligand can participate in both proton and electron transfer, is a hallmark of cooperative catalysis. Such cooperative pathways often lower the activation barriers of catalytic reactions and can provide access to novel reactivity. chemrxiv.org

Substrate Scope and Selectivity in Catalytic Reactions

The substrate scope and selectivity of a catalytic reaction are crucial metrics for its synthetic utility. Substrate scope refers to the range of different starting materials that can be effectively transformed by the catalyst, while selectivity describes the catalyst's ability to favor the formation of a specific product isomer (regio-, chemo-, or stereoisomer) when multiple outcomes are possible.

While catalytic systems employing this compound itself as a ligand are not yet widely reported, studies on catalysts containing either succinimide or oxime functionalities provide insights into the potential scope and selectivity.

Substrate Scope:

Catalytic reactions involving succinimide derivatives have demonstrated tolerance for a variety of functional groups. For instance, in the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction to form succinimide derivatives, a broad range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents were successfully employed. acs.org Similarly, the N-substituent on the itaconimide starting material could be varied, including different aryl groups, without significantly impacting the reaction's efficiency. This suggests that a catalyst with a this compound ligand could be compatible with a diverse set of substrates.

In reactions involving oxime ligations, which are crucial in bioconjugation, various substituted anilines have been shown to catalyze the reaction, indicating a degree of flexibility in the catalyst structure. acs.org Moreover, copper-catalyzed asymmetric acylcyanation of olefins using redox-active oxime esters as the acyl radical source has been reported to work for a range of substituted alkenes. acs.org

The following table summarizes the substrate scope for the NHC-catalyzed Stetter reaction of aromatic aldehydes with N-phenylitaconimide, showcasing the good to excellent yields obtained with various substituents.

| Aldehyde Substituent (Ar in Ar-CHO) | Yield (%) |

| 4-Cl | 95 |

| 4-Br | 80 |

| 4-CN | 83 |

| 4-CF3 | 76 |

| 4-NO2 | 70 |

| 3-F | 95 |

| 2-Cl | 75 |

| H | 92 |

| 4-Me | 85 |

| 4-OMe | 82 |

Data adapted from a study on the synthesis of succinimide derivatives by NHC-catalyzed Stetter reaction.

Selectivity:

The structure of a ligand plays a critical role in determining the selectivity of a catalytic reaction.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The different coordinating abilities and electronic properties of the imide and oxime groups in this compound could be exploited to achieve chemoselectivity. For example, a metal center might preferentially interact with the "harder" oxygen donor of the oxime or the "softer" nitrogen donor, depending on the nature of the metal.

Regioselectivity: In reactions with unsymmetrical substrates, the ligand can direct the reaction to a specific site. For instance, in C-H activation reactions, the steric and electronic properties of the ligand can control which C-H bond is cleaved. chemrxiv.org The defined structure of a this compound ligand could create a specific steric environment around the metal center, thus favoring one regioisomeric product.

Diastereo- and Enantioselectivity: As discussed in section 4.4.1, a chiral this compound ligand would be expected to induce stereoselectivity by creating a chiral pocket around the catalyst's active site, leading to the preferential formation of one diastereomer or enantiomer.

Computational and Theoretical Investigations of Succinimide, Monooxime

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For succinimide (B58015), monooxime, these studies reveal the distribution of electron density, the energies of molecular orbitals, and the relative stabilities of different shapes the molecule can adopt.

Ab initio and Density Functional Theory (DFT) are two pillars of computational quantum chemistry that are used to investigate the electronic structure of molecules. DFT, in particular, has become a popular method due to its balance of accuracy and computational cost. While direct DFT studies on succinimide, monooxime are not extensively documented in publicly available literature, the principles can be inferred from studies on related succinimide and oxime derivatives.

Theoretical studies on various oxime derivatives using DFT methods, such as with the B3LYP functional and 6-31+G(d,p) basis set, have been employed to analyze their geometrical properties, electronic characteristics, and stability. nih.govbiointerfaceresearch.com These calculations typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies greater stability. biointerfaceresearch.com

For a molecule like this compound, DFT calculations would likely focus on the influence of the oxime group on the electronic properties of the succinimide ring. The nitrogen and oxygen atoms of the oxime group, with their lone pairs of electrons, and the carbonyl groups of the succinimide ring would be key sites of electron density. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Representative Electronic Properties of Related Oxime Derivatives from DFT Calculations

| Property | Description | Typical Calculated Values for Oxime Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.5 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |

Note: The values in this table are representative and are based on DFT studies of various oxime-containing compounds. The exact values for this compound would require specific calculations.

The succinimide ring is not perfectly flat and can adopt different puckered conformations. The presence of the monooxime substituent can influence the preferred conformation and the energy barriers between different conformations. Conformational analysis, often performed using DFT or other quantum mechanical methods, explores these different spatial arrangements and their relative energies.

For the pyrrolidine-2,5-dione (succinimide) ring, puckering can occur at the C3 and C4 positions. The energy landscape of this compound would map the energy of the molecule as a function of its conformational degrees of freedom, such as bond rotation and ring puckering. The lowest points on this landscape correspond to the most stable conformers. The relative populations of these conformers at a given temperature can be estimated from their energy differences.

Studies on similar cyclic systems suggest that the energy differences between various conformers can be small, often on the order of a few kcal/mol. nih.gov The specific conformation can have a significant impact on the molecule's properties, including its ability to form hydrogen bonds and interact with biological targets.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical studies provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. MD simulations are particularly useful for studying large systems, such as a molecule in a solvent or interacting with other molecules.

The this compound molecule has both hydrogen bond donors (the N-H of the succinimide ring and the O-H of the oxime group) and hydrogen bond acceptors (the carbonyl oxygens and the oxime nitrogen). This makes it capable of participating in intricate hydrogen bonding networks, either with other molecules of its own kind or with solvent molecules.

X-ray crystallography studies of succinimide derivatives have revealed common hydrogen bonding motifs. srce.hr In the solid state, succinimide rings often form hydrogen-bonded dimers or chains. The N-H group of one molecule typically forms a hydrogen bond with a carbonyl oxygen of a neighboring molecule. srce.hr The presence of the oxime group in this compound would introduce additional possibilities for hydrogen bonding, potentially leading to more complex and stable intermolecular networks. MD simulations could be used to explore the stability and dynamics of these hydrogen bonds in different environments.

The behavior of a molecule in solution can be significantly different from its behavior in the gas phase or in a crystal. Solvation effects, which are the interactions between a solute molecule and the surrounding solvent molecules, can influence conformational preferences and reactivity.

MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of the solvation of this compound. These simulations can reveal the structure of the solvent shell around the molecule, the average number of hydrogen bonds formed with the solvent, and how the solvent affects the molecule's conformational flexibility. For instance, the polar nature of water would lead to strong hydrogen bonding with the hydrophilic parts of this compound, such as the carbonyl, imide, and oxime groups. The stability of different conformers can also be altered by the solvent environment. nih.gov

Mechanistic Computational Modeling

Computational modeling can also be used to investigate the mechanisms of chemical reactions involving this compound. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction rates.

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling uses computational methods to establish a link between the chemical structure of a compound and its biological activity. This is a cornerstone of modern drug discovery, allowing for the rational design and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. nih.gov These descriptors can quantify properties like hydrophobicity, electronic effects, and steric bulk. plos.orgresearchgate.net For succinimide derivatives, QSAR has been particularly valuable in understanding their anticonvulsant properties. researchgate.net

A QSAR analysis of arylsuccinimides, for example, found that anticonvulsant activity was highest when the substituents on the benzene (B151609) ring had hydrophobic fragmental constants within a specific range (1.0-1.7), though toxicity also increased with this hydrophobicity. Such models provide a mathematical framework for predicting the activity of new, unsynthesized derivatives. A typical QSAR model is represented by a linear or non-linear equation.

General QSAR Equation Example: Biological Activity (e.g., log 1/C) = c₀ + c₁ (descriptor₁) + c₂ (descriptor₂) + ...

Where 'C' is the concentration required for a given effect, and 'c' represents the coefficients for each descriptor determined from the model.

Table 2: Representative Molecular Descriptors Used in QSAR Models of Succinimide Derivatives This table provides examples of descriptor types commonly used in QSAR studies of anticonvulsant succinimides.

| Descriptor Class | Specific Example | Property Represented | Relevance to Activity |

|---|---|---|---|

| Hydrophobic | LogP, f | Lipophilicity | Ability to cross the blood-brain barrier |

| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents | Interaction with polar sites on the receptor |

| Steric | Molar Refractivity (MR), van der Waals volume | Size and shape of the molecule/substituents | Steric fit within the receptor binding pocket |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.comnih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. This method is crucial for predicting how a drug might interact with its biological target at the atomic level.

For succinimide derivatives, molecular docking studies have been employed to explore their interactions with various biological targets, including ion channels and G protein-coupled receptors (GPCRs). For example, a study investigating a new succinimide derivative with potential cardioprotective effects performed docking against the human beta2-adrenergic G protein-coupled receptor and a T-type calcium channel. The calculations revealed favorable binding energies and identified key interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-receptor complex.

The docking scores (usually in kcal/mol) provide an estimate of the binding affinity, with more negative values indicating stronger binding. The analysis of the docked pose can reveal which amino acid residues in the receptor's binding pocket are crucial for the interaction.

Table 3: Example of Molecular Docking Results for a Succinimide Derivative This table illustrates the type of data obtained from molecular docking studies on a representative succinimide derivative, as specific data for the monooxime is unavailable.

| Target Protein | PDB ID | Ligand Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|---|

| Human Beta2-Adrenergic Receptor | 2RH1 | -7.89 | Val114, Ser204, Asn312 | Hydrogen Bond, Hydrophobic |

Advanced Applications of Succinimide, Monooxime in Organic Synthesis and Material Science

As Building Blocks for Complex Molecular Architectures

The unique reactivity of N-hydroxysuccinimide makes it a valuable building block for the construction of intricate molecular structures. amerigoscientific.com Its ability to form stable, yet reactive, activated esters is a key feature that is exploited in various synthetic strategies.

Precursors for Heterocyclic Compound Synthesis